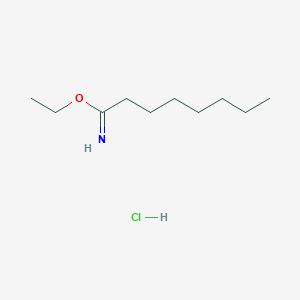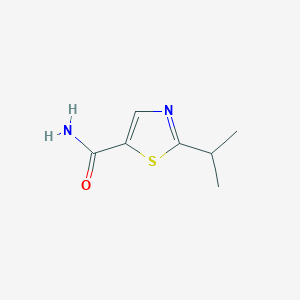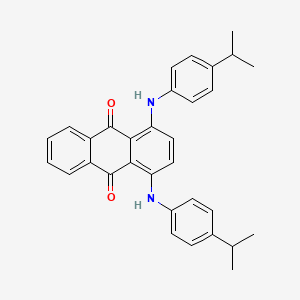
2,5-Difluoro-3,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-3,3’-bipyridine is an organic compound with the molecular formula C10H6F2N2. It is a derivative of bipyridine, where two fluorine atoms are substituted at the 2 and 5 positions of the pyridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3,3’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another method is the Suzuki coupling, which uses boronic acids and halopyridines under similar catalytic conditions . These reactions are usually carried out under inert atmospheres and require precise control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 2,5-Difluoro-3,3’-bipyridine may involve large-scale coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form larger molecules through coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized bipyridines, while coupling reactions can produce extended aromatic systems .
Aplicaciones Científicas De Investigación
2,5-Difluoro-3,3’-bipyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-3,3’-bipyridine involves its interaction with molecular targets such as metal ions or biological macromolecules. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry and materials science.
2,5-Difluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the bipyridine structure.
Uniqueness
2,5-Difluoro-3,3’-bipyridine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for designing new materials and exploring novel chemical reactions .
Propiedades
Fórmula molecular |
C10H6F2N2 |
|---|---|
Peso molecular |
192.16 g/mol |
Nombre IUPAC |
2,5-difluoro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6F2N2/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H |
Clave InChI |
CYQCJFYPZSEOJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(N=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


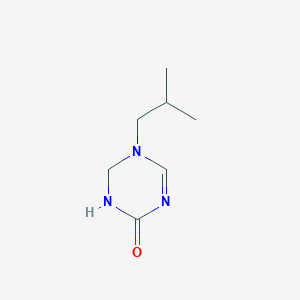

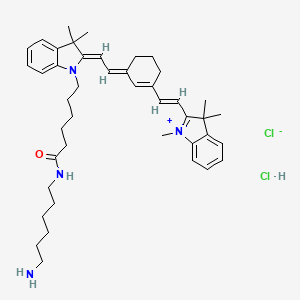



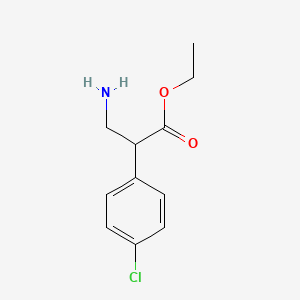

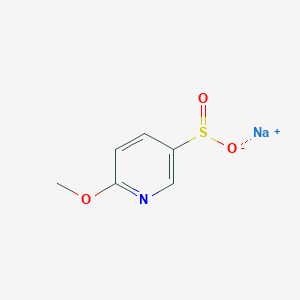
![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)
